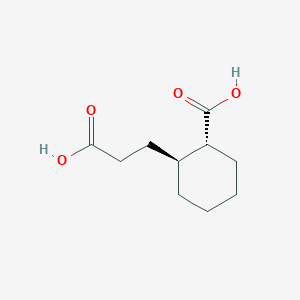
(1R,2S)-2-(2-carboxyethyl)cyclohexane-1-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1R,2S)-2-(2-carboxyethyl)cyclohexane-1-carboxylic acid is an organic compound that belongs to the class of cycloalkanes. Cycloalkanes are cyclic hydrocarbons with carbon atoms arranged in a ring structure. This compound is characterized by the presence of two carboxylic acid groups attached to a cyclohexane ring, making it a dicarboxylic acid derivative.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2S)-2-(2-carboxyethyl)cyclohexane-1-carboxylic acid can be achieved through several methods. One common approach involves the hydrogenation of a suitable precursor, such as a cyclohexene derivative, followed by carboxylation reactions. The reaction conditions typically involve the use of catalysts like palladium on carbon (Pd/C) and hydrogen gas under high pressure .
Industrial Production Methods
Industrial production of this compound may involve large-scale hydrogenation processes using continuous flow reactors. The use of advanced catalytic systems and optimized reaction conditions ensures high yield and purity of the final product. The process may also include purification steps such as recrystallization or chromatography to remove impurities .
Analyse Des Réactions Chimiques
Types of Reactions
(1R,2S)-2-(2-carboxyethyl)cyclohexane-1-carboxylic acid undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Acid chlorides or anhydrides in the presence of a base like pyridine.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of esters or amides.
Applications De Recherche Scientifique
(1R,2S)-2-(2-carboxyethyl)cyclohexane-1-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of polymers and other industrial chemicals.
Mécanisme D'action
The mechanism of action of (1R,2S)-2-(2-carboxyethyl)cyclohexane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for certain enzymes, modulating their activity and influencing metabolic processes. The carboxylic acid groups play a crucial role in binding to active sites of enzymes, facilitating catalytic reactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclohexane-1,2-dicarboxylic acid: Similar structure but different stereochemistry.
Cyclohexane-1,3-dicarboxylic acid: Different position of carboxylic acid groups.
Cyclohexane-1,4-dicarboxylic acid: Different position of carboxylic acid groups.
Uniqueness
(1R,2S)-2-(2-carboxyethyl)cyclohexane-1-carboxylic acid is unique due to its specific stereochemistry, which can influence its reactivity and interaction with biological molecules. The presence of two carboxylic acid groups also provides versatility in chemical modifications and applications .
Propriétés
Numéro CAS |
61154-27-6 |
|---|---|
Formule moléculaire |
C10H16O4 |
Poids moléculaire |
200.23 g/mol |
Nom IUPAC |
(1R,2S)-2-(2-carboxyethyl)cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C10H16O4/c11-9(12)6-5-7-3-1-2-4-8(7)10(13)14/h7-8H,1-6H2,(H,11,12)(H,13,14)/t7-,8+/m0/s1 |
Clé InChI |
OSYCDUDSGQZZMX-JGVFFNPUSA-N |
SMILES isomérique |
C1CC[C@H]([C@@H](C1)CCC(=O)O)C(=O)O |
SMILES canonique |
C1CCC(C(C1)CCC(=O)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3,3-Dichloro-4-(4-nitrophenyl)-1-[2-(piperidin-1-yl)phenyl]azetidin-2-one](/img/structure/B14595172.png)
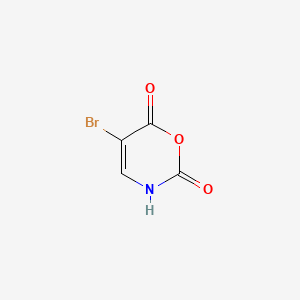
![6-[2-(Dimethylamino)ethoxy]pyrazine-2-carboxamide](/img/structure/B14595180.png)


![2-Pyrrolidinone, 1,1'-[(pentylimino)bis(methylene)]bis-](/img/structure/B14595197.png)
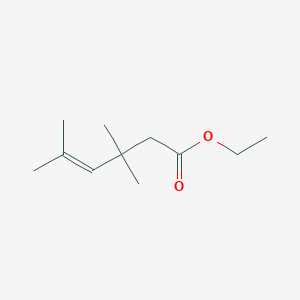

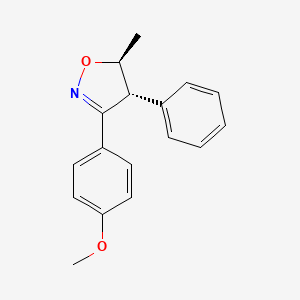

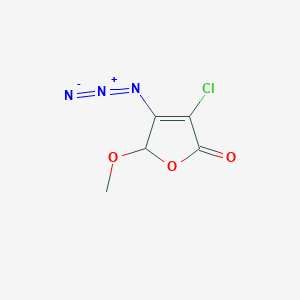
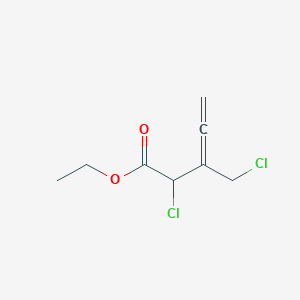

![1-{2-[3-Methyl-2-(propan-2-yl)phenyl]hexyl}-1H-imidazole](/img/structure/B14595238.png)
